2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride
Description
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride is a synthetic organic compound featuring a butanol backbone substituted with a thienylmethylamino group. This molecule combines a hydroxyl group, a secondary amine, and a thiophene-derived aromatic system, making it structurally unique. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmacological or biochemical applications.
Properties
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-3-9(7-12)11-6-10-5-4-8(2)13-10;/h4-5,9,11-12H,3,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMKPCMJNJLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(S1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride typically involves the reaction of 5-methyl-2-thiophenemethanamine with 1-chlorobutan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive molecules:
Pharmacological and Biochemical Comparisons
- Bioavailability and Solubility: The hydrochloride salt of 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol likely improves aqueous solubility compared to non-salt forms (e.g., free base or ester derivatives like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) .
- Enzyme Interactions: Unlike L-NAME, which targets nitric oxide synthase, the thienylmethylamino group in 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol may interact with thiol-containing enzymes or receptors due to sulfur’s electron-rich nature .
- Synthetic Accessibility: The compound’s synthesis likely involves alkylation of 1-butanol with a 5-methyl-2-thienylmethylamine intermediate, contrasting with the multi-step esterification and protection strategies seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .
Research Findings
- Stability : The hydrochloride form may confer greater stability under physiological conditions compared to ester-based analogs, which are prone to hydrolysis .
Biological Activity
2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienyl group, an amino group, and a butanol moiety, which contribute to its unique biological properties. Its structural formula can be represented as:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with findings suggesting effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
The compound demonstrated broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in various studies. It appears to modulate inflammatory pathways by interacting with specific receptors and enzymes involved in the inflammatory response. The exact mechanisms are still under investigation, but preliminary results suggest that it may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, thereby modulating their activity and influencing various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Binding : It could interact with receptors that regulate immune responses, potentially leading to reduced inflammation.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
- Study on Antimicrobial Activity :
- Inflammation Model Studies :
- In vivo models demonstrated that treatment with the compound resulted in a significant reduction in markers of inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : A common approach involves reacting the free base form of the compound with hydrochloric acid under controlled conditions. For example, acid treatment in a dioxane solution at room temperature, followed by reduced-pressure concentration, has been effective for similar hydrochlorides (e.g., yielding 100% in EP 4 374 877 A2) . Optimization includes monitoring reaction time, temperature, and stoichiometry to minimize byproducts.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : To confirm proton environments and stereochemistry (e.g., resolving methyl and thienyl group signals) .
- HPLC : For purity assessment and impurity profiling, using reference standards (e.g., EP impurity standards) to identify degradation products .
- TLC/FTIR : For rapid purity checks and functional group verification .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across different studies?
- Methodological Answer :
- Purity Validation : Use HPLC with impurity standards (e.g., EP guidelines) to rule out batch-to-batch variability .
- Assay Standardization : Control variables like solvent choice (e.g., DMSO vs. saline) and cell culture conditions, as minor changes can alter bioavailability .
- Dose-Response Studies : Perform rigorous dose-escalation experiments to identify non-linear pharmacokinetic effects .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases in HPLC or SFC to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key synthetic steps to favor desired stereoisomers .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiomeric excess .
Q. How does the thienyl substituent influence physicochemical properties compared to phenyl analogs?
- Methodological Answer :
- Electronic Effects : The sulfur atom in the thienyl group increases electron density, altering solubility and reactivity in polar solvents .
- Steric Effects : The methyl group at the 5-position on the thienyl ring may hinder rotational freedom, affecting binding to biological targets .
- Stability : Thienyl derivatives often exhibit higher photostability than phenyl analogs due to reduced π-π stacking .
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with enzymes like nitric oxide synthase (NOS), using inhibitors (e.g., L-NAME) as controls .
- Neuronal Cell Lines : Utilize SH-SY5Y or primary cortical neurons to assess neuroprotective/neurotoxic effects under oxidative stress .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for adrenergic or serotonergic receptors) to identify target engagement .
Q. How should impurity profiles be assessed and controlled in batch production?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
- Specification Limits : Establish acceptance criteria for impurities (e.g., ≤0.15% for any single impurity) per ICH Q3A guidelines .
- Process Analytics : Use in-line PAT (Process Analytical Technology) tools to monitor reactions in real-time and adjust parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
